molecular formula C23H20FN3O3S2 B2866993 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]acetamide CAS No. 886947-34-8

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2866993
CAS No.: 886947-34-8
M. Wt: 469.55
InChI Key: KIISEZDYSMZIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]acetamide, is a benzothiazole-derived acetamide featuring a 5,6-dimethyl-substituted benzothiazole core. The acetamide moiety is further modified with a 4-fluorobenzenesulfonyl group and a pyridin-3-ylmethyl substituent.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S2/c1-15-10-20-21(11-16(15)2)31-23(26-20)27(13-17-4-3-9-25-12-17)22(28)14-32(29,30)19-7-5-18(24)6-8-19/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIISEZDYSMZIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Benzothiazole-Acetamide Derivatives

N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(Substituted)Thio/Piperazine]Acetamides ()
  • Core Structure : The benzothiazole ring in these compounds is substituted with a methylenedioxy group (O-CH2-O) at positions 5 and 6, compared to the dimethyl groups (CH3) in the target compound.
  • Substituents : The acetamide side chain is functionalized with thioaryl or piperazine groups, contrasting with the target’s 4-fluorobenzenesulfonyl and pyridinylmethyl groups.
  • Synthesis : Synthesis involves three steps:
    • Formation of 5,6-methylenedioxybenzothiazol-2-amine.
    • Acetylation with chloroacetyl/propionyl chloride.
    • Derivatization with mercaptoaryl or piperazine groups.

      This contrasts with the target compound’s likely multi-step synthesis, which may involve sulfonylation and alkylation of the benzothiazole core.
  • Electronic Effects: The methylenedioxy group is electron-rich, enhancing resonance stabilization, whereas the dimethyl groups in the target compound are less electron-donating.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Core Structure : Simpler thiazole ring (vs. benzothiazole in the target), lacking fused aromaticity.
  • Substituents : The acetamide is substituted with a 2,6-dichlorophenyl group, contributing to lipophilicity. This contrasts with the target’s fluorobenzenesulfonyl group, which combines lipophilic (fluorophenyl) and polar (sulfonyl) characteristics.
  • Crystallography: The dichlorophenyl ring is twisted 79.7° relative to the thiazole ring, highlighting conformational flexibility.
  • Synthesis: Prepared via carbodiimide-mediated coupling of 2,6-dichlorophenylacetic acid and 2-aminothiazole. This method differs from the target’s likely sulfonylation and alkylation steps.

Key Structural and Functional Differences

Feature Target Compound Analogues Compound
Core Structure 5,6-Dimethylbenzothiazole 5,6-Methylenedioxybenzothiazole 1,3-Thiazole
Substituents 4-Fluorobenzenesulfonyl, pyridin-3-ylmethyl Thioaryl/piperazine 2,6-Dichlorophenyl
Electronic Effects Electron-withdrawing sulfonyl; basic pyridine Electron-rich methylenedioxy; variable thio/piperazine Electron-withdrawing Cl; neutral thiazole
Synthetic Complexity Likely multi-step (sulfonylation, alkylation) Three-step (acetylation, derivatization) Single-step coupling
Crystallographic Data Not provided in evidence Not discussed Twisted conformation (79.7° dihedral angle)

Implications of Structural Variations

  • Bioactivity : The methylenedioxy group in analogues may enhance binding to electron-deficient targets, whereas the target’s sulfonyl group could improve solubility or target sulfotransferases. The pyridinylmethyl group may introduce basicity, aiding in membrane penetration.
  • Solubility : The sulfonyl group in the target compound increases polarity compared to the lipophilic dichlorophenyl group in .
  • Synthetic Feasibility : ’s derivatization strategy offers modularity for diverse substituents, while the target’s synthesis may require specialized reagents for sulfonylation and N-alkylation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.